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An In-depth Technical Guide on the Function of N1-Methylpseudouridine in tRNA and rRNA

Abstract

N1-methylpseudouridine (m1W) is a post-transcriptional RNA modification found naturally in
transfer RNA (tRNA) and ribosomal RNA (rRNA) across different domains of life, particularly in
archaea.[1][2] As a hypermodified analog of uridine, m1W¥ plays a critical role in fine-tuning the
structure and function of these non-coding RNAs. In tRNA, it contributes to structural stability,
particularly within the T-arm, ensuring proper folding and function during translation.[2][3] In
rRNA, its presence is implicated in maintaining the structural integrity of the ribosome.
Functionally, m1¥ modulates the dynamics of translation by influencing codon-anticodon
interactions and ribosomal fidelity. While it generally preserves the accuracy of cognate tRNA
selection, it can alter the selection of near-cognate tRNAs and potentially induce ribosomal
frameshifting in a sequence-dependent manner.[4][5][6] The unique biophysical properties
conferred by m1W¥, such as enhanced base stacking and duplex stability, underpin these
functions.[7] Understanding the native roles of m1¥ in tRNA and rRNA provides critical insights
into its successful application in synthetic mRNA therapeutics, where it enhances translation
efficiency and evades innate immune responses.[6][8][9]
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Introduction

The landscape of RNA biology is intricately decorated with over 150 distinct chemical
modifications that expand the functional capacity of RNA beyond its primary sequence.[4][10]
These modifications, collectively known as the "epitranscriptome,” are crucial for cellular
processes like splicing and translation.[10][11] Among the most common is pseudouridine (W),
an isomer of uridine, which is formed by a C-C glycosidic bond instead of the usual N-C bond.
[12] Pseudouridylation is known to enhance the structural stability of RNA.[1][13]

N1-methylpseudouridine (m1W) is a further modification of pseudouridine, first identified in
archaeal tRNA.[2][14] It features a methyl group at the N1 position of the uracil base.[1] This
addition imparts unique chemical and structural properties that distinguish it from both uridine
and pseudouridine. While its role in synthetic mRNA for vaccines and therapeutics has been
extensively highlighted for increasing protein expression and reducing immunogenicity, its
fundamental functions are rooted in its natural occurrence within the translational machinery—
tRNA and rRNA.[15][16][17][18] This guide provides a detailed examination of the biosynthesis,
occurrence, and functional significance of m1W in these core components of protein synthesis.

Biosynthesis and Occurrence of mi1¥

N1-methylpseudouridine is found in the tRNAs and rRNAs of archaea and eukaryotes.[1] Its
biosynthesis is a two-step enzymatic process that occurs post-transcriptionally.

o Pseudouridylation: The first step is the isomerization of a specific uridine (U) residue to
pseudouridine (W). This reaction is catalyzed by a class of enzymes known as pseudouridine
synthases (PUS). In archaea, the enzyme Pus10 is responsible for converting U54 in the T-
arm of tRNA to W54.[1][3]

* N1-Methylation: The second step is the S-adenosyl-L-methionine (SAM)-dependent
methylation of the N1 position of the newly formed pseudouridine. This reaction is carried out
by a specific pseudouridine N1-methyltransferase.[2][3] In archaea, proteins from the
COG1901 family (also containing a DUF358 domain) have been identified as the enzymes
responsible for this modification at position 54 of tRNA.[2][3]

The most well-characterized location of m1W¥ is at position 54 in the T-loop of most archaeal
tRNAs, where it is isosteric to the ribothymidine (rT) found in bacteria and eukaryotes.[2][3] It
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has also been identified in 18S rRNA in humans and archaea.[1]

m1W Biosynthetic Pathway
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Diagram 1: Biosynthetic pathway of N1-methylpseudouridine (m1W¥).

Function of m1%¥ in tRNA
Structural Impact

Modifications in tRNA are essential for maintaining its L-shaped tertiary structure, stability, and
accurate decoding function.[19][20] The presence of m1W at position 54 in the T-arm of
archaeal tRNAs is crucial for thermal stability, a key requirement for organisms living in extreme

environments.
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» Enhanced Duplex Stability: The m1¥ modification has a greater stabilizing effect on RNA
duplexes than either uridine or pseudouridine.[7] Molecular dynamics studies indicate that
the N1-methyl group enhances base stacking interactions with neighboring bases, creating a
more rigid and ordered local structure.[1][7] This increased stacking is a primary contributor
to the overall stability of the RNA.[1]

o Structural Rigidity: Like pseudouridine, m1¥ can form an additional hydrogen bond with a
water molecule that bridges to the phosphate backbone, which stiffens the local RNA
structure.[13] This rigidity is thought to be critical for the proper folding and function of the T-
loop, which interacts with the D-loop to stabilize the tRNA's tertiary structure.

Role in Translation

The primary role of tRNA is to deliver the correct amino acid to the ribosome as specified by the
MRNA codon. The accuracy of this process, known as decoding, is paramount.

o Cognate Codon Recognition: Studies using reconstituted in vitro translation systems have
shown that the presence of m1W does not significantly alter the rate or accuracy of peptide-
bond formation for cognate codons.[4][6][21] This suggests that m1¥Y maintains the
fundamental decoding function, ensuring that the correct amino acid is incorporated
efficiently.

o Near-Cognate tRNA Selection: The impact of m1W¥ on translational fidelity is more nuanced
when considering near-cognate tRNAs (tRNAs whose anticodons are a single-base
mismatch to the codon). Research has demonstrated that m1W¥ can either increase or
decrease the rate of misincorporation of amino acids depending on the specific codon, its
position within the codon (1st, 2nd, or 3rd base), and the identity of the near-cognate tRNA.
[4][21][10][22] This context-dependent effect suggests that m1W can fine-tune translational
accuracy, potentially as part of a cellular stress response.[22]

e Ribosomal Frameshifting: Some recent evidence indicates that complete substitution of
uridine with m1¥ in an mRNA sequence can promote low levels of +1 ribosomal
frameshifting.[5][21][11] This phenomenon, where the ribosome shifts its reading frame by
one nucleotide, can produce alternative, off-target proteins. This effect is likely linked to
subtle changes in the speed of translation and the interaction between the modified mMRNA
and the ribosome.[21]
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Function of m1%¥ in rRNA

Ribosomal RNA is the catalytic core of the ribosome and is also heavily modified. While the
function of m1W in rRNA s less studied than in tRNA or synthetic mRNA, its presence in the
small ribosomal subunit (18S rRNA in eukaryotes) points to important structural and functional
roles.[1]

Ribosome Structure and Stability

The ribosome is a massive ribonucleoprotein complex that must maintain a precise three-
dimensional structure for its function. The stabilizing properties of m1W observed in tRNA are
likely conserved in rRNA. By enhancing base stacking and local rigidity, m1¥ contributes to the
correct folding and assembly of the ribosome, ensuring the structural integrity of key regions
like the decoding center.

Modulation of Ribosome Function

The decoding of mMRNA occurs within the A-site of the small ribosomal subunit. Modifications in
this region can directly impact the fidelity of protein synthesis.

 Fidelity Control: The presence of m1W¥ within the decoding center could directly influence the
interaction between the mRNA codon and the tRNA anticodon. Its ability to alter the
energetics of base pairing in a context-dependent manner could serve as a mechanism to
modulate the speed and accuracy of translation.[4][10]

 Interaction with Translation Factors: rRNA modifications can also affect the binding of various
translation factors, such as initiation, elongation, and release factors. While not directly
demonstrated for m1W in natural rRNA, its ability to alter local conformation makes it a
plausible candidate for modulating these critical interactions.

Diagram 2: m1¥ in an mRNA codon interacting with a tRNA anticodon at the ribosomal A-site.

Quantitative Data Summary

The functional effects of m1W¥ have been quantified in various experimental systems. The
following tables summarize key findings.

Table 1: Impact of m1¥ on Translation Fidelity and Efficiency
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Experimental

Observation Quantitative Effect Reference(s)
System
L Cognate Phe ~2-fold increase in
E. coli in vitro .
. addition on rate constant vs. [4]
translation
UUm1¥ codon Uuu
Increased levels of
o ) ] miscoded Met-lle (MI)
E. coli in vitro Miscoding on m1yYUU
_ and Met-Val (MV) [4][21][22]
translation codon ) )
peptides relative to
uuu
_ ' >10-fold increase in
Protein expression _ .
N protein production
HEK293T cells from m1W¥-modified ) N [6]
relative to W-modified
MRNA
mRNA
5% m1W¥ modification
showed the highest
] protein expression;
EGFP expression ] ]
] higher ratios (50-
A549 cells from mRNA with [23]

varying m1W ratios

100%) showed
decreased expression
compared to
unmodified mMRNA

| In vivo (mice) | T-cell response to frameshifted peptides | Vaccinated mice showed significant

T-cell responses to +1 frameshift spike peptides from BNT162b2 (m1W vaccine) |[5] |

Table 2: Biophysical and Biochemical Properties of m1W-containing RNA
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Quantitative
Property Measured System o Reference(s)
Finding
Significantly lower
binding affinity

L . ml¥-dsRNA compared to
Binding Affinity Lo .
binding to Prkra unmodified dsRNA  [24]
(EMSA) . .
protein (higher
dissociation
constant)
m1WTP incorporation
yield varies from 15%
T7 RNA Polymerase In vitro transcription to 70% depending on [14][25]
Incorporation with competing NTPs sequence context

when competed with
UTP

| SP6 RNA Polymerase Incorporation | In vitro transcription with competing NTPs | m1WTP
incorporation yield shows a smaller range of 15% to 30% across sequence contexts |[25] |

Key Experimental Methodologies
In Vitro Transcription (IVT) for Generating m1¥-RNA

This is the foundational method for producing RNA containing m1W¥ for experimental use or
therapeutic applications.[1]

o Objective: To synthesize RNA transcripts where all or a fraction of uridine residues are
replaced by N1-methylpseudouridine.

e Protocol:

o Template Preparation: A linear DNA template is prepared, containing a promoter for a
specific RNA polymerase (e.g., T7, SP6) followed by the sequence of interest.

o Reaction Mix: The DNA template is incubated in a reaction buffer containing:
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= Recombinant RNA Polymerase (e.g., T7 RNA polymerase).

» Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine
triphosphate (m1WTP). Uridine triphosphate (UTP) is either completely replaced by
m1WYTP for 100% substitution or mixed at a specific ratio for partial incorporation.[23]

= An RNase inhibitor to prevent degradation of the synthesized RNA.

» Magnesium chloride (MgCl2), which is a critical cofactor for the polymerase.

o Incubation: The reaction is incubated at 37°C for 2-4 hours. T7 polymerase is highly
processive and can synthesize long RNA transcripts.[1][16]

o Template Removal & Purification: The DNA template is removed by DNase treatment. The
synthesized RNA is then purified, typically using lithium chloride precipitation or column-
based methods, to remove enzymes, unincorporated NTPs, and salts.

o Quality Control: The integrity and concentration of the m1W-RNA are verified using gel
electrophoresis and spectrophotometry.

Nanopore Direct RNA Sequencing for m1W Detection

Nanopore sequencing allows for the direct analysis of native RNA molecules, enabling the
detection of modifications without conversion to cDNA.[14][25][26]

o Objective: To identify the location of m1W¥ modifications within an RNA sequence and
guantify their stoichiometry.

e Protocol:

o Library Preparation: A motor protein and sequencing adapter are ligated to the 3' end of
the RNA molecules.

o Sequencing: The prepared RNA library is loaded onto a nanopore flow cell. An ionic
current is passed through the nanopores.

o Translocation: The motor protein guides the RNA strand, nucleotide by nucleotide, through
the nanopore.
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o Signal Detection: As each nucleotide (or k-mer) passes through the pore, it causes a
characteristic disruption in the ionic current. This "squiggles" raw signal is recorded.

o Basecalling and Analysis: The raw signal is translated into a nucleotide sequence by
basecalling algorithms. Because m1W is structurally different from U, it produces a distinct
electrical signal.[25][26] Specialized computational models or analysis of basecalling
errors (e.g., systematic U-to-C errors) can be used to identify the positions of m1W¥ with
high confidence.[11]
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Nanopore Sequencing Workflow for m1¥ Detection
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Diagram 3: Experimental workflow for m1W detection using nanopore sequencing.

Electrophoretic Mobility Shift Assay (EMSA)
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EMSA is used to study RNA-protein interactions by observing changes in the migration of RNA
through a non-denaturing gel.

o Objective: To determine if a protein binds to an m1W¥W-modified RNA and to estimate the
binding affinity.[24]

e Protocol:

o RNA Labeling: The m1W-RNA of interest is labeled, typically with a radioactive isotope
(e.g., %2P) or a fluorescent tag.

o Binding Reaction: The labeled RNA is incubated with varying concentrations of the purified
protein of interest (e.g., Prkra) in a binding buffer. The buffer conditions (ions, pH) are
optimized to facilitate the interaction.[24]

o Native Gel Electrophoresis: The RNA-protein mixtures are loaded onto a non-denaturing
polyacrylamide gel. Electrophoresis is carried out under conditions that preserve the RNA-
protein complexes.

o Detection: The positions of the labeled RNA are visualized by autoradiography or
fluorescence imaging.

o Analysis: Unbound RNA will migrate faster down the gel (further distance), while RNA
bound to protein will migrate slower, causing a "shift" in the band's position. The fraction of
bound RNA at different protein concentrations can be used to calculate the dissociation
constant (Kd), a measure of binding affinity.[24]

Conclusion

N1-methylpseudouridine is more than just a strategic component for enhancing mRNA
vaccines; it is a naturally occurring modification with fundamental roles in the structure and
function of tRNA and rRNA. Its ability to increase thermal stability and structural rigidity is vital
for the proper folding of these molecules, particularly in extremophilic archaea. Functionally,
m1W acts as a subtle modulator of translation, largely preserving the fidelity of cognate
decoding while fine-tuning the selection of near-cognate tRNAs in a context-dependent
manner. This delicate balance highlights a sophisticated layer of translational control mediated
by RNA modifications. The insights gained from studying m1W in its native context within the
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ribosome are invaluable for researchers in RNA biology and professionals in drug
development, providing a deeper understanding of the mechanisms that can be leveraged to
design more effective and precise RNA-based therapeutics. Future research should focus on
further elucidating the full range of m1W¥'s functions in eukaryotic rRNA and its potential
interplay with other RNA modifications in regulating protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/product/b12404889?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

